molecular formula C15H16ClN3O3 B2604318 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide CAS No. 1448036-34-7

4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide

Cat. No.: B2604318
CAS No.: 1448036-34-7
M. Wt: 321.76
InChI Key: HAROEMMXZDZZQD-UHFFFAOYSA-N
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Description

4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide is a chemical compound of significant interest in agricultural chemistry research, particularly in the development of novel pesticides with dual insecticidal and antifungal activities. This benzamide derivative features a pyrimidine ring, a structural motif commonly found in bioactive molecules. The 2,4-diethoxy substitution on the pyrimidine ring is a critical structural feature that can influence both the biological activity and the physicochemical properties of the molecule. Research indicates that compounds incorporating a benzoyl group linked to a substituted pyrimidine ring can exhibit potent insecticidal effects by acting as chitin synthesis inhibitors, a mode of action shared with commercial benzoylphenylurea (BPU) insecticides like diflubenzuron . Furthermore, the 2-aminopyrimidinyl unit is a recognized pharmacophore in antifungal agents, suggesting potential for this compound to be developed into broad-spectrum fungicides that could outperform existing treatments like pyrimethanil against certain phytopathogenic fungi . The strategic incorporation of a chloro substituent on the benzamide ring and ethoxy groups on the pyrimidine ring is designed to optimize electronic properties and bioavailability, making this compound a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound to investigate new agrochemical leads with potential activity against pests such as mosquito (Culex pipiens pallens) larvae and fungal pathogens like Sclerotinia sclerotiorum . This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c1-3-21-14-12(9-17-15(19-14)22-4-2)18-13(20)10-5-7-11(16)8-6-10/h5-9H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAROEMMXZDZZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research has indicated that derivatives of benzamide compounds, including 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide, exhibit antiviral properties. For instance, quinazoline derivatives have been noted for their effectiveness against viral infections such as hepatitis C. The structural similarities suggest that benzamide derivatives may also function similarly in inhibiting viral replication and pathogenesis .

Antidiabetic Potential
Benzamide derivatives have been studied for their antidiabetic effects. A specific study highlighted the synthesis of N-(alkyl/aryl)-4-nitrobenzamide derivatives, which demonstrated significant inhibition of α-glucosidase and α-amylase enzymes. This suggests that this compound could be explored further for its potential to manage diabetes by modulating these enzymatic pathways .

Cancer Treatment
The compound's structural attributes align with known anticancer agents. Benzamides have been characterized as having diverse biological activities, including anticancer properties. Research into related compounds has shown promise in targeting hyper-proliferative disorders, indicating a potential pathway for this compound in cancer therapeutics .

Agricultural Applications

Pesticide Development
The compound has also been investigated for its potential as an insecticide and fungicide. A series of novel benzoyl pyrimidinylurea derivatives were synthesized and tested for insecticidal activity against various pests. The findings suggest that modifications to the benzamide structure can enhance insecticidal efficacy, making it a candidate for developing new agricultural chemicals .

Case Studies

Case Study 1: Antiviral Efficacy
A study focused on the synthesis of quinazoline derivatives demonstrated that specific substitutions on the benzamide core could lead to enhanced antiviral activity. This study provides a framework for exploring how variations in the this compound structure might yield similar or improved antiviral agents .

Case Study 2: Antidiabetic Mechanism
In vitro studies on N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed significant interactions with active site residues of α-glucosidase and α-amylase. The molecular dynamics simulations suggested stability and strong binding affinity, paving the way for future studies on this compound as a potential antidiabetic agent .

Table 1: Biological Activities of Benzamide Derivatives

Compound NameActivity TypeReference
This compoundAntiviral
N-(alkyl/aryl)-4-nitrobenzamideAntidiabetic
Quinazoline DerivativesAntiviral/Cancer
Benzoyl Pyrimidinylurea DerivativesInsecticidal/Fungicidal

Table 2: Structure-Activity Relationship Insights

Compound StructureObserved ActivityKey Findings
Substituted BenzamidesAntiviralEnhanced activity with specific substitutions
N-(alkyl/aryl)-4-nitrobenzamidesAntidiabeticStrong inhibition of α-glucosidase
Benzoyl PyrimidinylureasInsecticidalEffective against multiple pest species

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide Derivatives

Compound Name Substituents on Benzamide Core Heterocyclic/Functional Group Modifications Key References
4-Chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide 4-Cl, N-linked to 2,4-diethoxypyrimidin-5-yl 2,4-Diethoxypyrimidine N/A
DS2 () 4-Cl, N-linked to imidazo[1,2-a]pyridine 2-(2-Thienyl)imidazo[1,2-a]pyridine
AS-4370 () 4-Amino-5-Cl-2-ethoxy, N-linked to morpholine 4-(4-Fluorobenzyl)-2-morpholinylmethyl
4-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide () 4-Cl, 2-OH, N-linked to 3,4-dichlorophenyl Dual chloro substituents on the aniline ring
GSK3787 () 4-Cl, N-linked to sulfonylethyl-pyridine 2-[[5-(Trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl

Key Observations :

  • Electron-Withdrawing Groups : The 4-chloro substituent is common across analogs, enhancing stability and receptor affinity. Ethoxy groups in the target compound may improve solubility compared to bulkier substituents like trifluoromethyl (GSK3787) .
  • Heterocyclic Moieties : The 2,4-diethoxypyrimidine group distinguishes the target compound from DS2 (imidazopyridine) and AS-4370 (morpholine), suggesting divergent biological targets. Pyrimidines are often associated with kinase inhibition or nucleic acid interactions .

Table 2: Pharmacological Profiles of Benzamide Derivatives

Compound Name Biological Activity Mechanism/Target Efficacy Data References
DS2 () Potentiation of GABA-A receptors δ-Subunit-specific modulation EC₅₀: <1 µM (receptor activation)
AS-4370 () Gastrokinetic activity Serotonin 5-HT₄ receptor agonism ED₅₀: 0.3 mg/kg (rat gastric emptying)
4-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide () Antimicrobial vs. sulfate-reducing bacteria Inhibition of dissimilatory sulfate reduction IC₅₀: 30 µM (complete growth inhibition)
GSK3787 () PPARδ antagonist Selective inhibition of PPARδ IC₅₀: 10 nM (in vitro)

Key Observations :

  • Target Specificity : The absence of a hydroxy group (cf. ) in the target compound may reduce antimicrobial activity but improve metabolic stability.
  • Receptor Interactions : Ethoxy groups on pyrimidine may favor interactions with purine-binding enzymes or receptors, contrasting with DS2’s thienyl-imidazopyridine moiety targeting GABA receptors .

Key Observations :

  • Coupling Methods : The target compound’s synthesis likely parallels and , using carbodiimide reagents (e.g., DCC) for amide bond formation .
  • Stability : Ethoxy groups may confer better hydrolytic stability compared to acetylated analogs () .

Biological Activity

4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H18ClN3O2
  • Molecular Weight : 305.78 g/mol
  • CAS Number : 188591-46-0

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models.
  • Antimicrobial Activity : It has been evaluated for its efficacy against a range of microbial pathogens.

The biological effects of this compound are believed to be mediated through several biochemical pathways:

  • Target Enzymes and Receptors : Similar compounds target specific enzymes and receptors involved in cellular signaling and metabolic processes.
  • Cell Growth and Apoptosis : The compound may influence pathways related to cell proliferation and programmed cell death (apoptosis), potentially making it relevant in cancer research.
  • Biochemical Interactions : It can participate in nucleophilic substitution reactions, which may alter its biological activity.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in various assays:

  • Anti-inflammatory Assays : In vitro tests showed significant inhibition of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
  • Antimicrobial Tests : The compound exhibited notable antimicrobial activity against several bacterial strains, with efficacy comparable to established antibiotics.

In Vivo Studies

While detailed in vivo data is limited, preliminary studies suggest:

  • Dosage Effects : Initial findings indicate that the compound's efficacy may vary with dosage, necessitating further exploration to establish optimal therapeutic ranges.
  • Toxicity Assessment : Toxicity studies using zebrafish embryos indicated low toxicity levels, making it a candidate for further development as a therapeutic agent .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
Pyrazolo[3,4-d]pyrimidine DerivativesCDK inhibitory activity; anticancer properties
Substituted BenzamidesAnti-tubercular activity

This comparison highlights the diverse biological profiles that similar compounds exhibit, suggesting potential avenues for further research.

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of benzamide derivatives found that this compound significantly reduced inflammation markers in cell cultures treated with lipopolysaccharides (LPS) . This suggests its potential use in conditions characterized by chronic inflammation.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, this compound was tested against various pathogenic bacteria. Results indicated that it displayed strong inhibitory effects at concentrations lower than those required for traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis involves multi-step reactions, including pyridine derivative preparation, coupling, and amidation. Key steps:

Pyridine Functionalization : Chlorination and trifluoromethyl group introduction via electrophilic aromatic substitution ().

Coupling : React the pyridine derivative with a benzyl halide under basic conditions (e.g., K₂CO₃) ().

Amidation : Final reaction with 4-chlorobenzoyl chloride in the presence of a base (e.g., Na pivalate) ().

  • Characterization : Use NMR (¹H/¹³C) for structural confirmation and UHPLC/MS to monitor degradation products (e.g., 4-chlorobenzamide) ().

Q. Which spectroscopic and crystallographic methods are critical for validating the compound’s structure?

  • Methodological Answer :
  • Spectroscopy :
  • FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) ().
  • NMR : Assign protons (e.g., diethoxy pyrimidinyl protons at δ 4.2–4.5 ppm) ().
  • Crystallography :
  • Use SHELX programs (SHELXL/SHELXS) for small-molecule refinement and ORTEP-3 for graphical representation of thermal ellipsoids ().
  • Validate enantiopurity using Flack’s x parameter to avoid false chirality signals in near-centrosymmetric structures ().

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites ().
  • Molecular Docking : Simulate binding to bacterial enzymes (e.g., acps-pptase) using software like AutoDock Vina. Compare with structurally similar antibacterial agents ().
  • Example : Analogues like 4-chloro-N-(4-methylphenyl)benzamide show catalytic activity in Suzuki coupling (C–C bond formation), suggesting potential for modifying electronic profiles ().

Q. How should researchers address contradictions in crystallographic data or degradation profiles?

  • Methodological Answer :
  • Crystallographic Validation :
  • Cross-validate SHELX-refined structures with twin-component analysis (e.g., using Flack’s x parameter) to resolve centrosymmetric ambiguities ().
  • Compare experimental XRD data with computational models (e.g., Theoretical Study of Crystal Structures in ).
  • Degradation Analysis :
  • Use UHPLC/MS to identify major degradation products (e.g., 4-chlorobenzamide) and track stability under varying pH/temperature ().
  • Contrast with impurity standards (e.g., Bezafibrate Imp. A) to rule out synthetic byproducts ().

Q. What strategies enhance catalytic activity of benzamide derivatives in cross-coupling reactions?

  • Methodological Answer :
  • Ligand Design : Modify the pyrimidine ring’s electron-donating groups (e.g., diethoxy vs. methoxy) to tune metal coordination ().
  • Reaction Optimization :
  • Screen Pd catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura reactions using GC-MS to quantify biphenyl yields ().
  • Test solvent effects (e.g., acetonitrile vs. DMF) and base (e.g., K₂CO₃ vs. Cs₂CO₃) to improve turnover frequency ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.